2-Methyl-2H-indazole-4-carboxylic acid

pKa Ionization Solubility

Select 2-Methyl-2H-indazole-4-carboxylic acid to exploit its quantitatively distinct profile: pKa 2.89 (vs. 3.47 for 1-Me isomer) and LogP 1.1 (vs. 1.61), delivering superior aqueous solubility and reduced lipophilic liability for CNS/cardiovascular candidates. The 4-COOH handle enables PROTAC linker conjugation; the 3.2 kcal/mol higher free energy of the 2-methyl core permits equilibrium-controlled regioselective N-functionalization unavailable with the thermodynamically more stable 1-methyl analog. Supplied at ≥97% purity with full characterization to accelerate hit-to-lead timelines. Competitive pricing, ambient global shipping.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1071433-06-1
Cat. No. B1320122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-indazole-4-carboxylic acid
CAS1071433-06-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC=C2C(=O)O
InChIInChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13)
InChIKeyDPLXRRMSJKKHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-indazole-4-carboxylic acid (CAS 1071433-06-1) Procurement Baseline: Core Identity and Supply Chain Snapshot


2-Methyl-2H-indazole-4-carboxylic acid (CAS 1071433-06-1, C9H8N2O2, MW 176.17 g/mol) [1] is a heterocyclic building block belonging to the indazole class, characterized by a 2-methyl substitution on the indazole core and a carboxylic acid functional group at the 4-position . It is primarily supplied as a solid (white to off-white powder) with commercial purities typically ranging from 95% to 98% . This compound is commonly used as a synthetic intermediate in medicinal chemistry programs and chemical biology tool development [2].

Why 2-Methyl-2H-indazole-4-carboxylic Acid Cannot Be Casually Substituted in Research Sourcing


While several indazole-4-carboxylic acid isomers and N-methylated analogs exist commercially, their physical, chemical, and structural properties diverge significantly, rendering them non-interchangeable in most synthetic and biological workflows. Key differentiating factors include regioisomer-specific physicochemical parameters (pKa, logP) , substantial differences in thermodynamic stability [1], and the critical role of the N-2 methyl substitution pattern in governing downstream molecular recognition and metabolic fate [2]. Substitution with the 1-methyl isomer (CAS 1071433-05-0) or the parent 1H-indazole-4-carboxylic acid (CAS 677306-38-6) will predictably alter solubility, reactivity, and biological target engagement . The quantitative evidence below details precisely where 2-methyl-2H-indazole-4-carboxylic acid departs from its closest analogs, enabling informed selection.

2-Methyl-2H-indazole-4-carboxylic Acid: Quantitative Differentiation vs. 1-Methyl Isomer and Parent 1H-Indazole


Ionization State and Aqueous Solubility: Lower pKa Distinguishes 2-Methyl Isomer from 1-Methyl and Parent Analogs

The 2-methyl-2H-indazole-4-carboxylic acid exhibits a predicted acid dissociation constant (pKa) of 2.89 ± 0.30 , which is notably lower than both the 1-methyl isomer (pKa 3.47 ± 0.30) and the parent 1H-indazole-4-carboxylic acid (pKa 3.35 ± 0.30) . This lower pKa indicates that the 2-methyl derivative is more completely ionized at physiological pH (~7.4) and across a wider pH range in common buffer systems.

pKa Ionization Solubility Bioavailability

Lipophilicity and Permeability Profile: 2-Methyl Isomer Shows Reduced LogP Relative to 1-Methyl Counterpart

The predicted partition coefficient (LogP) for 2-methyl-2H-indazole-4-carboxylic acid is XLogP3 = 1.1 [1], whereas the 1-methyl isomer (CAS 1071433-05-0) exhibits a higher predicted LogP of 1.61 . This difference suggests the 2-methyl isomer is more hydrophilic and may exhibit lower non-specific protein binding and altered tissue distribution.

LogP Lipophilicity Permeability Drug-likeness

Thermodynamic Stability and Reactivity: 2-Methyl Indazole Core is Less Stable Than 1-Methyl Isomer, Favoring N1-Selective Reactions

Computational studies at the MP2/6-31G* level of theory indicate that 1-methylindazole is thermodynamically more stable than 2-methylindazole by 3.2 kcal/mol [1]. In alkylation reactions, the N-1 isomer is the predominant product, whereas the N-2 isomer (corresponding to the 2-methyl substitution pattern) forms as a minor component [2]. This energy difference influences the compound's behavior in base- or acid-catalyzed equilibration reactions.

Thermodynamic stability Isomer distribution Synthesis Reactivity

Commercial Availability and Purity Profile: 2-Methyl Isomer Offers Cost-Effective, High-Purity Access

2-Methyl-2H-indazole-4-carboxylic acid is widely stocked by major chemical suppliers in purities of 95-98%, with price points that reflect its status as a routine building block . In contrast, the 1-methyl isomer (CAS 1071433-05-0) is often listed at similar purities but may require longer lead times and higher cost for comparable quantities . The parent 1H-indazole-4-carboxylic acid (CAS 677306-38-6) is also available but lacks the methyl group necessary for many medicinal chemistry applications.

Purity Cost Procurement Supply chain

2-Methyl-2H-indazole-4-carboxylic Acid: High-Value Application Scenarios Grounded in Quantified Differentiation


Medicinal Chemistry Lead Optimization: Fine-Tuning pKa and LogP for Improved PK Profile

Based on the lower pKa (2.89 vs. 3.47) and lower LogP (1.1 vs. 1.61) relative to the 1-methyl isomer , researchers can strategically incorporate 2-methyl-2H-indazole-4-carboxylic acid into drug candidates to enhance aqueous solubility and reduce lipophilicity-driven off-target effects. This is particularly valuable for CNS or cardiovascular programs where balanced physicochemical properties are critical.

Chemical Biology Tool Synthesis: Building PROTACs and Bifunctional Degraders

The carboxylic acid handle at the 4-position provides a versatile attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) development. The distinct electronic and steric environment of the 2-methylindazole core, as compared to the 1-methyl isomer, may influence ternary complex formation and degradation efficiency [1]. Quantitative pKa and LogP data support its use in tuning physicochemical properties of the degrader molecule.

Synthetic Methodology Development: Exploiting Reduced Thermodynamic Stability for Selective Transformations

The 3.2 kcal/mol higher free energy of the 2-methylindazole core relative to 1-methylindazole [2] can be leveraged in equilibrium-controlled reactions, such as N-alkylation or N-oxide formation, to achieve regioisomeric ratios that differ from those obtained with more stable analogs. This property is useful when the 2-methyl substitution pattern is required for downstream functionalization.

Cost-Sensitive High-Throughput Screening (HTS) Library Synthesis

For building large, diverse screening libraries, the 2-methyl-2H-indazole-4-carboxylic acid offers a favorable combination of commercial availability, high purity (95-98%), and competitive pricing . The compound's well-characterized physicochemical profile reduces the need for extensive re-purification and characterization, accelerating the hit-to-lead timeline.

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